ketoconazole

Description

Historical Perspectives in Chemical Antifungal Development

The development of effective and safe antifungal agents has historically lagged behind that of antibacterial drugs. ic.ac.uk This is primarily due to the eukaryotic nature of fungal cells, which share biochemical similarities with human cells, making selective toxicity a significant challenge. ic.ac.uk Before the 1940s, treatment options for systemic fungal infections were scarce. nih.gov The discovery of polyene antifungals like amphotericin B in the mid-20th century was a major step forward, but their use was hampered by significant side effects. nih.govjournal-jchor.com

The search for less toxic and orally bioavailable antifungals led to the development of the azole class of drugs in the 1960s. studysmarter.co.ukic.ac.uk The discovery of imidazole (B134444) agents in 1969, including clotrimazole (B1669251) and miconazole (B906), marked a turning point. ic.ac.uk These compounds acted by inhibiting ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. ic.ac.uk Ketoconazole (B1673606), discovered in 1976 and introduced for medical use in 1981, was a first-generation imidazole that offered a broad spectrum of activity and oral administration. wikipedia.orgstudysmarter.co.ukgaffi.org It quickly became a cornerstone of antifungal therapy. nih.gov However, concerns over its toxicity profile eventually led to the development of second-generation triazoles like fluconazole (B54011) and itraconazole (B105839) in the 1990s, which offered improved safety and a broader spectrum of activity. nih.govwikipedia.org

Azole Antifungal Class: Core Principles and Chemical Diversity

The azole antifungals are a major class of drugs used to treat fungal infections. pharmascholars.com They are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom. studysmarter.co.uk This class is broadly divided into two main groups based on the number of nitrogen atoms in the azole ring: imidazoles (containing two nitrogen atoms) and triazoles (containing three nitrogen atoms). ebsco.comresearchgate.net Ketoconazole is a prominent member of the imidazole subgroup. pharmascholars.comresearchgate.net

The primary mechanism of action for all azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1). wikipedia.orgnih.gov This enzyme is critical for the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane. studysmarter.co.uknih.gov By inhibiting CYP51A1, azoles disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect). studysmarter.co.ukebsco.comnih.gov

The chemical diversity within the azole class is significant and has led to the development of drugs with varying properties. The imidazoles, such as ketoconazole, clotrimazole, and miconazole, were among the first to be developed. ic.ac.uknih.gov The subsequent development of the triazoles, including fluconazole, itraconazole, voriconazole (B182144), and posaconazole, aimed to create more potent and less toxic agents with a broader spectrum of activity. nih.govwikipedia.orgnih.gov This chemical evolution has provided a range of options for treating various fungal infections.

Detailed Research Findings

Ketoconazole's utility in chemical biology research stems from its well-characterized inhibitory effects on a range of enzymes, particularly those within the cytochrome P450 superfamily. This has allowed its use as a chemical probe to investigate various biological pathways.

Inhibition of Cytochrome P450 Enzymes

| Enzyme | Organism/System | Observed Effect of Ketoconazole | Reference |

| Cytochrome P450 14α-demethylase (CYP51A1) | Fungi | Principal target for antifungal activity, leading to ergosterol depletion. | wikipedia.org |

| Cytochrome P450c17 (17α-hydroxylase/17,20-lyase) | Human | Inhibition leads to decreased synthesis of androgens and cortisol. | wikipedia.orgrndsystems.comnih.gov |

| CYP3A4 | Human Liver Microsomes | Potent, selective inhibition. Used as a probe for CYP3A4 activity. | nih.gov |

| CYP2C19 | Human Liver Microsomes | Inhibition observed. | researchgate.net |

| CYP2D6 | Human Liver Microsomes | Moderate inhibition. | researchgate.net |

| Adrenal 11β-hydroxylase | Human Adrenal Cells | Inhibition contributes to the suppression of cortisol production. | bioscientifica.comjci.org |

| Cholesterol side-chain cleavage enzyme | Adrenal Mitochondria | Inhibition observed, blocking the conversion of cholesterol to pregnenolone (B344588). | jci.org |

Effects on Steroidogenesis

One of the most significant off-target effects of ketoconazole, and a major area of its application in research, is its ability to inhibit steroid biosynthesis (steroidogenesis). nih.govoup.com It achieves this by blocking several key cytochrome P450 enzymes involved in the steroidogenic pathway in the adrenal glands and gonads. nih.govjci.org

Specifically, ketoconazole is a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), an enzyme crucial for the production of cortisol and androgens. wikipedia.orgnih.gov It also inhibits other enzymes in this pathway, such as 11β-hydroxylase and the cholesterol side-chain cleavage enzyme. bioscientifica.comjci.org This inhibitory action has been exploited in studies investigating the role of steroids in various physiological and pathological processes. For instance, it has been used to study conditions of hormone excess, such as Cushing's syndrome and prostate cancer. nih.goveuropa.eu

In vitro studies using human adrenocortical cells have demonstrated that ketoconazole significantly inhibits the production of cortisol and its precursors. bioscientifica.com Research has also shown its ability to inhibit androgen biosynthesis in the human ovary. nih.gov

| Steroid Hormone/Precursor | Effect of Ketoconazole in vitro (Human Adrenal Cells) | Reference |

| Cortisol | Production significantly inhibited. | bioscientifica.com |

| 11-Deoxycortisol | Production significantly inhibited. | bioscientifica.com |

| 17-Hydroxypregnenolone | Decreased levels. | bioscientifica.com |

| 17-Hydroxyprogesterone | Decreased levels. | bioscientifica.com |

| Dehydroepiandrosterone (B1670201) (DHEA) | Decreased levels. | bioscientifica.com |

| Androstenedione | Decreased levels. | bioscientifica.com |

| Pregnenolone | Increased levels (due to upstream blockage). | bioscientifica.com |

| Progesterone (B1679170) | Increased levels (due to upstream blockage). | bioscientifica.com |

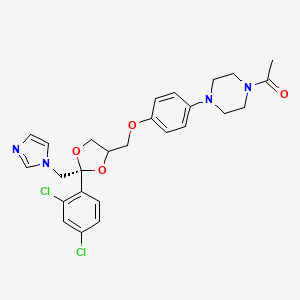

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-NASUQTAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR POWDER. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

65277-42-1 | |

| Record name | ketoconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2191 | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2191 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular Mechanisms of Fungal Ergosterol Biosynthesis Inhibition by Ketoconazole

Interaction with Cytochrome P450 14α-Demethylase (CYP51/Erg11)

The primary target of ketoconazole (B1673606) and other azole antifungals is the cytochrome P450 enzyme, 14α-demethylase, encoded by the ERG11 gene. droracle.aiwikipedia.org This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. droracle.ainih.gov

Molecular Binding to Heme Iron of CYP51

Ketoconazole's inhibitory action begins with its direct interaction with the active site of CYP51. The imidazole (B134444) ring of the ketoconazole molecule coordinates with the heme iron atom within the enzyme's active site. patsnap.comtandfonline.com Specifically, the N-3 nitrogen of the imidazole ring acts as a sixth ligand to the ferric heme iron, creating a low-spin CYP51-azole complex. nih.gov This binding is a tight and direct 1:1 interaction. nih.gov The orientation of ketoconazole within the active site is further stabilized by complementary hydrophobic interactions. tandfonline.com This strong binding effectively blocks the enzyme's normal function. patsnap.comnih.gov

Consequence on Lanosterol (B1674476) to Ergosterol Conversion

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in its conversion to ergosterol. wikipedia.orgnih.govnih.gov By binding to the heme iron, ketoconazole competitively inhibits the binding of the natural substrate, lanosterol, to the enzyme. drugbank.comncats.io This inhibition halts the demethylation process, leading to a depletion of ergosterol in the fungal cell membrane. patsnap.comdroracle.aiwikidoc.org The inability to produce ergosterol disrupts the membrane's permeability and fluidity, ultimately leading to cell lysis and death. nih.gov

Disruption of Fungal Cell Membrane Integrity

The inhibition of ergosterol synthesis by ketoconazole has profound consequences for the fungal cell membrane, leading to its structural and functional collapse.

Accumulation of Toxic Sterol Intermediates (e.g., 14α-methyl-3,6-diol)

The blockage of the ergosterol biosynthesis pathway by ketoconazole results in the accumulation of methylated sterol precursors. droracle.aiwikidoc.org One of the key toxic intermediates that builds up is 14α-methyl-3,6-diol. nih.govpathbank.orgfrontiersin.org The accumulation of this and other methylated sterols, such as lanosterol and eburicol, is a direct consequence of inhibiting 14α-demethylase. nih.govasm.org This buildup of abnormal sterols is considered a primary contributor to the antifungal effect of azoles. frontiersin.orgmdpi.com

Altered Membrane Fluidity and Permeability

Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane. patsnap.com Its depletion and replacement with abnormal sterol intermediates lead to significant alterations in the physical properties of the membrane. patsnap.comcapes.gov.br The membrane becomes more fluid and permeable, which disrupts its ability to function as a selective barrier. nih.govncats.ionih.gov This increased permeability can lead to the leakage of essential intracellular components, contributing to cell death. patsnap.compathbank.org

Impairment of Membrane-Bound Enzyme Systems

The changes in membrane composition and fluidity also affect the function of various membrane-bound enzyme systems. capes.gov.br The proper functioning of these enzymes is often dependent on the specific lipid environment provided by a healthy, ergosterol-rich membrane. The altered membrane properties can reduce the activity of these essential enzymes, further compromising cellular processes. capes.gov.br

Table 1: Key Molecular Interactions and Consequences of Ketoconazole Action

| Mechanism | Target/Process | Effect of Ketoconazole | Ultimate Consequence |

| Enzyme Inhibition | Cytochrome P450 14α-demethylase (CYP51/Erg11) | Binds to heme iron, blocking substrate access. patsnap.comtandfonline.comnih.gov | Halts ergosterol synthesis. wikipedia.orgnih.gov |

| Metabolic Disruption | Ergosterol Biosynthesis Pathway | Depletion of ergosterol. patsnap.comdroracle.ai | Compromised cell membrane. patsnap.com |

| Toxic Accumulation | Sterol Intermediates | Accumulation of 14α-methyl-3,6-diol and other methylated sterols. nih.govpathbank.orgfrontiersin.org | Cellular toxicity and membrane stress. frontiersin.orgmdpi.com |

| Membrane Properties | Fluidity and Permeability | Increases membrane fluidity and permeability. nih.govncats.ionih.gov | Leakage of cellular contents. patsnap.compathbank.org |

| Enzyme Function | Membrane-Bound Enzymes | Reduces the activity of essential enzyme systems. capes.gov.br | Disruption of cellular processes. |

Comparative Molecular Pharmacology with Other Azole Antifungals

Differential Affinity for Fungal CYP51

The therapeutic efficacy and selectivity of azole antifungals are largely determined by their binding affinity for the fungal CYP51 enzyme compared to the homologous human CYP51. psu.edu Ketoconazole binds tightly to the fungal enzyme, but it also exhibits a notable affinity for the human ortholog, which distinguishes it from some of the more selective triazole agents. nih.govasm.org

Research quantifying the dissociation constants (Kd) and 50% inhibitory concentrations (IC50) reveals these differences. Studies on purified Candida albicans CYP51 (CaCYP51) show that ketoconazole binds tightly, with Kd values reported to be in the low nanomolar range. nih.govbangor.ac.uk For instance, one study identified a Kd value of approximately 10 to 26 µM for ketoconazole with CaCYP51 under certain oxidative conditions. drugbank.com Another detailed analysis found that ketoconazole binds to CaCYP51 with a Kd value of 2 ± 1 nM. bangor.ac.uk

However, when compared to its affinity for human CYP51 (HsCYP51), the selectivity of ketoconazole is less pronounced than that of other azoles like fluconazole (B54011). Ketoconazole binds tightly to both the fungal and human enzymes. nih.govresearchgate.net In contrast, fluconazole and voriconazole (B182144) bind much more weakly to human CYP51, resulting in a higher selectivity ratio for the fungal target. nih.govresearchgate.net For example, the selectivity for CaCYP51 over HsCYP51 for fluconazole can be over 540-fold, whereas for ketoconazole, it is significantly lower, in the range of 3.5 to 5.1-fold. nih.govasm.org This lower selectivity of ketoconazole for the fungal enzyme partly explains its higher potential for interaction with human cytochrome P450 enzymes. nih.govasm.org Itraconazole (B105839) also binds tightly to both enzymes but demonstrates a slightly better selectivity ratio than ketoconazole. nih.govasm.org

Table 1: Comparative Binding Affinities (Kd in nM) of Azoles for Fungal vs. Human CYP51

| Compound | Class | Candida albicans CYP51 (Kd) | Homo sapiens CYP51 (Kd) | Selectivity Ratio (HsCYP51 Kd / CaCYP51 Kd) |

|---|---|---|---|---|

| Ketoconazole | Imidazole | 28 | 131 | ~4.7 |

| Clotrimazole (B1669251) | Imidazole | 21 | 42 | 2.0 |

| Fluconazole | Triazole | 56 | ~30,500 | ~545 |

| Itraconazole | Triazole | 10 | 48 | 4.8 |

| Voriconazole | Triazole | 10 | ~2,300 | ~230 |

Data sourced from a comparative study on purified CYP51 enzymes. nih.govasm.org

Table 2: Comparative 50% Inhibitory Concentrations (IC50) of Azoles against Fungal and Human CYP51

| Compound | Class | IC50 for C. albicans CYP51 (µM) | IC50 for Human CYP51 (µM) | Selectivity Ratio (Human IC50 / C. albicans IC50) |

|---|---|---|---|---|

| Ketoconazole | Imidazole | 0.081 | 0.13 | 1.6 |

| Clotrimazole | Imidazole | 0.065 | 0.076 | 1.2 |

| Fluconazole | Triazole | 0.28 | >30 | >107 |

| Itraconazole | Triazole | 0.039 | >30 | >769 |

Data adapted from a study using recombinant enzymes. psu.edu

Heterogeneity of Action Across Imidazoles and Triazoles

Although the inhibition of CYP51 is the principal mechanism for all azoles, there is a recognized heterogeneity of action, particularly between the earlier imidazole derivatives and the later triazoles. nih.govnih.gov The imidazoles, including ketoconazole, are sometimes described as having a more complex and less specific mode of action compared to the triazoles. nih.gov

At lower, fungistatic concentrations, ketoconazole, clotrimazole, and miconazole (B906) all act by inhibiting ergosterol synthesis. nih.gov However, at higher concentrations, clotrimazole and miconazole exhibit fungicidal activity, which is attributed to direct physical damage to the fungal cell membrane. nih.gov In contrast, ketoconazole is not fungicidal and is markedly less active in causing this direct membrane disruption. nih.gov This indicates a significant difference in the mechanism of action even among closely related imidazole compounds.

The triazoles, such as fluconazole and itraconazole, are generally considered to be more specific inhibitors of CYP51. nih.govcapes.gov.br Their structure, featuring a triazole ring, allows for a more targeted interaction with the heme iron of the enzyme. nih.gov This specificity is thought to result in fewer off-target effects compared to the imidazoles. asm.orgnih.gov Studies comparing the effects of various azoles on the morphology of Candida albicans hyphae have also revealed differences. For example, at certain concentrations, clotrimazole and miconazole strongly suppress the emergence of new hyphal outgrowths, while itraconazole has little effect, and ketoconazole has an intermediate effect, further illustrating the functional heterogeneity within the azole class. microbiologyresearch.org

Non Ergosterol Biosynthesis Molecular Interactions of Ketoconazole

Inhibition of Mammalian Steroidogenesis Pathways

Ketoconazole (B1673606), an imidazole (B134444) derivative, demonstrates significant interactions with mammalian biochemical pathways, most notably through its potent inhibition of various enzymes crucial for steroid biosynthesis. This inhibitory action extends to several cytochrome P450 (CYP) enzymes located in the adrenal glands, gonads, and other tissues, leading to a marked reduction in the production of steroid hormones.

Cytochrome P450 Enzyme Targets in Steroid Biosynthesis

Ketoconazole's mechanism of action in mammalian systems involves the broad inhibition of multiple cytochrome P450 enzymes that are essential for the synthesis of cortisol, aldosterone (B195564), and androgens. researchgate.net Its ability to bind to the heme iron atom within the active site of these enzymes underlies its inhibitory effects.

Ketoconazole is a potent inhibitor of CYP17A1, an enzyme that possesses dual catalytic activities: 17α-hydroxylase and 17,20-desmolase (also referred to as 17,20-lyase). researchgate.netdrugbank.com Both activities are critical steps in the biosynthesis of glucocorticoids and sex steroids. The 17α-hydroxylase activity converts pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxylated products, while the 17,20-desmolase activity cleaves the side chain of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. researchgate.net

Research has shown that ketoconazole effectively inhibits both functions of CYP17A1. researchgate.net In vitro studies using human adrenal tissue slices demonstrated significant inhibition of both C17,20-desmolase, with a 50% inhibitory concentration (IC50) of 2 µM, and 17α-hydroxylase, with an IC50 of 18 µM. nih.gov Another study examining human ovarian tissue found that at equimolar concentrations with the substrate (50 µM), ketoconazole inhibited 17-hydroxylase activity by 70%. nih.gov The inhibition of C17,20-desmolase in human ovarian tissue was also potent, with an IC50 of 23 µM. nih.gov This dual inhibition leads to a significant reduction in the synthesis of cortisol and androgens. researchgate.netdrugbank.com

Ketoconazole also targets CYP11B1, the enzyme responsible for the final step in cortisol biosynthesis. researchgate.netnih.gov CYP11B1, or 11β-hydroxylase, is a mitochondrial P450 enzyme that converts 11-deoxycortisol to cortisol. cloudfront.netresearchgate.netdntb.gov.ua The inhibition of this enzyme is a key component of ketoconazole's effect on reducing cortisol levels. researchgate.netcloudfront.net

Studies have consistently demonstrated this inhibitory action. In vitro experiments with human adrenal tissue slices determined the IC50 for 11β-hydroxylase inhibition to be 35 µM. nih.gov Kinetic analyses have characterized ketoconazole as a competitive inhibitor of 11-hydroxylase activity, with a high affinity (Ki = 10⁻⁸ M). nih.gov This blockade of CYP11B1 contributes directly to the suppression of cortisol production. researchgate.net

In addition to its effects on cortisol and androgen synthesis, ketoconazole inhibits CYP11B2, also known as aldosterone synthase or 18-hydroxylase. researchgate.netnih.gov This enzyme is responsible for the final steps in the biosynthesis of aldosterone, a key mineralocorticoid. The inhibition of CYP11B2 by ketoconazole contributes to its broad-spectrum effects on adrenal steroidogenesis. researchgate.net An in vitro study using human adrenal tissue reported an IC50 value of 28 µM for the inhibition of 18-hydroxylase. nih.gov

The initial and rate-limiting step in all steroid hormone production is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. jci.orgwikipedia.org Ketoconazole has been shown to inhibit this crucial mitochondrial P450-dependent enzyme, particularly at higher concentrations. researchgate.netcloudfront.netjci.org This action represents another site of blockade in the steroidogenic pathway. cloudfront.netresearchgate.netjci.org In a study using primary rat ovary cells, ketoconazole was found to inhibit CYP11A1 with an IC50 value of 0.56 µM. nih.gov

| Enzyme Target | Enzyme Name | IC50 / Ki Value | Tissue/System Studied | Reference |

|---|---|---|---|---|

| CYP17A1 | C17,20-Desmolase | 2 µM (IC50) | Human Adrenal Tissue | nih.gov |

| CYP17A1 | C17,20-Desmolase | 23 µM (IC50) | Human Ovarian Tissue | nih.gov |

| CYP17A1 | 17α-Hydroxylase | 18 µM (IC50) | Human Adrenal Tissue | nih.gov |

| CYP17A1 | 17α-Hydroxylase | 3.36 µM (IC50) | Rat Ovary Cells | nih.gov |

| CYP11B1 | 11β-Hydroxylase | 35 µM (IC50) | Human Adrenal Tissue | nih.gov |

| CYP11B1 | 11β-Hydroxylase | 10⁻⁸ M (Ki) | Human Adrenal Microsomes | nih.gov |

| CYP11B2 | 18-Hydroxylase | 28 µM (IC50) | Human Adrenal Tissue | nih.gov |

| CYP11A1 | Cholesterol Side-Chain Cleavage (P450scc) | 0.56 µM (IC50) | Rat Ovary Cells | nih.gov |

Impact on Sterol Synthesis Beyond Ergosterol (B1671047) Analogs (e.g., Cholesterol Precursors)

Beyond its well-documented inhibition of fungal ergosterol synthesis, ketoconazole also significantly affects mammalian cholesterol biosynthesis. nih.govcapes.gov.br It acts as an inhibitor of lanosterol (B1674476) 14α-demethylase (CYP51A1), an enzyme critical for the conversion of lanosterol to cholesterol. nih.govstanfordhealthcare.org This inhibition blocks the removal of a methyl group from lanosterol, causing an accumulation of cholesterol precursors, specifically methylated sterols. stanfordhealthcare.orgnih.gov

Studies in cultured normal human fibroblasts have shown that ketoconazole rapidly inhibits cholesterol synthesis by blocking the conversion of methyl sterols, with dihydrolanosterol (B1674475) being the primary accumulating sterol. stanfordhealthcare.org This effect is dose-dependent, with a reported IC50 of approximately 2.8 x 10⁻⁸ M for the inhibition of cholesterol synthesis. stanfordhealthcare.org Research on patients treated with ketoconazole revealed that the serum ratios of lanosterols to cholesterol increased by more than 50 times. nih.gov Similarly, studies in rats demonstrated that ketoconazole treatment led to increased hepatic levels of free methylated cholesterol precursors, particularly lanosterols. nih.gov This disruption in the normal cholesterol synthesis pathway results in lowered serum levels of total and low-density lipoprotein (LDL) cholesterol. nih.govcapes.gov.br

| Effect | Finding | System Studied | Reference |

|---|---|---|---|

| Enzyme Inhibition | Inhibits lanosterol 14α-demethylase (CYP51A1) | General Mechanism | nih.gov |

| Cholesterol Synthesis Inhibition | IC50 of ~2.8 x 10⁻⁸ M | Cultured Human Fibroblasts | stanfordhealthcare.org |

| Precursor Accumulation | >50-fold increase in serum lanosterol-to-cholesterol ratio | Human Patients | nih.gov |

| Precursor Accumulation | Dihydrolanosterol is the major accumulating methyl sterol | Cultured Human Fibroblasts | stanfordhealthcare.org |

| Precursor Accumulation | Increased hepatic levels of free methylated cholesterol precursors | Rats | nih.gov |

| Lipoprotein Effects | Reduced serum total and LDL cholesterol levels | Human Patients | nih.govcapes.gov.br |

Modulation of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase Activity

Ketoconazole indirectly modulates the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its primary action is the inhibition of cytochrome P450-dependent enzymes, including lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to cholesterol. nih.govnih.gov By blocking this later stage of cholesterol synthesis, ketoconazole causes an accumulation of methyl sterol precursors, such as lanosterol and dihydrolanosterol. nih.govnih.gov

Table 1: Effects of Ketoconazole on Cholesterol Synthesis and HMG-CoA Reductase Activity

| Parameter | Effect of Ketoconazole | Mechanism | Cell Type |

|---|---|---|---|

| Cholesterol Synthesis | Inhibition (IC50 ~2.8 x 10-8 M) | Blocks conversion of methyl sterols to cholesterol | Human Fibroblasts |

| HMG-CoA Reductase Activity | Markedly decreased | Indirectly, via feedback inhibition by accumulated sterol intermediates | Human Fibroblasts, Hep G2 cells |

| Methyl Sterol Levels | Accumulation (e.g., Dihydrolanosterol) | Inhibition of downstream enzymes like lanosterol 14α-demethylase | Human Fibroblasts, Hep G2 cells |

Other Receptor/Enzyme Interactions

Pregnane X Receptor (PXR) Partial Agonist Activity

Ketoconazole exhibits a complex and multifaceted interaction with the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. While some studies have reported partial agonist activity, the predominant effect of ketoconazole on PXR is antagonistic. nih.govresearchgate.net It has been shown to inhibit the transcriptional activation of PXR-regulated genes, such as CYP3A4. researchgate.netdoi.org

The mechanism of this antagonism is not through direct competition with agonists for the ligand-binding pocket but rather through an allosteric interaction. nih.govmdpi.com It is proposed that ketoconazole binds to the AF-2 surface of the PXR ligand-binding domain, a region critical for the recruitment of coactivators like the steroid receptor co-activator-1 (SRC-1). nih.govresearchgate.net By disrupting the PXR-coactivator interaction, ketoconazole effectively represses the transcriptional activity of the receptor. researchgate.net This inhibitory effect on PXR-mediated transcription has been observed in a concentration-dependent manner, with an IC50 value of approximately 30 μM for the inhibition of a reporter gene in the presence of the PXR agonist dexamethasone. doi.org Furthermore, ketoconazole has been shown to reduce both PXR mRNA and protein levels in cultured human hepatocytes. researchgate.net

Table 2: Ketoconazole's Interaction with Pregnane X Receptor (PXR)

| Interaction | Effect | IC50 | Mechanism |

|---|---|---|---|

| PXR Transcriptional Activity | Inhibition/Antagonism | ~30 µM | Disrupts the interaction between PXR and coactivators (e.g., SRC-1) by binding to the AF-2 surface. |

| PXR mRNA and Protein Levels | Reduction | Not specified | Downregulates the expression of the PXR gene and protein in hepatocytes. |

Inhibition of 5-Lipoxygenase (5-LOX)

Ketoconazole has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov This inhibition is considered to be part of the basis for some of ketoconazole's anti-inflammatory properties. nih.gov The inhibitory effect of ketoconazole on 5-LOX has been demonstrated in vitro, where it was shown to block the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) in rat peritoneal leukocytes. nih.govnih.gov

The potency of ketoconazole as a 5-LOX inhibitor is considered weak to moderate, with a reported IC50 value of 2.6 x 10-5 M (26 µM). nih.gov In comparative studies, its potency was found to be less than that of other known 5-LOX inhibitors like nordihydroguaiaretic acid (NDGA) and nafazatrom. nih.gov Despite its modest in vitro potency, oral administration of ketoconazole has been shown to inhibit leukotriene-mediated bronchoconstriction in guinea pigs in a dose-dependent manner, indicating in vivo activity. nih.gov It is noteworthy that ketoconazole's inhibition is comparatively specific to 5-LOX, as it does not significantly affect cyclooxygenase or 12-lipoxygenase activity at similar concentrations. nih.gov

Table 3: Comparative In Vitro Inhibitory Potency against 5-Lipoxygenase (5-LOX)

| Compound | IC50 Value (µM) | Relative Potency |

|---|---|---|

| Nordihydroguaiaretic acid (NDGA) | Data not specified | > Nafazatrom |

| Nafazatrom | Data not specified | > Phenidone |

| Phenidone | Data not specified | > Ketoconazole |

| Ketoconazole | 26 | > BW 755C |

| BW 755C | Data not specified | - |

Mechanistic Basis of Vaginal Epithelial Cornification Inhibition

Ketoconazole has been observed to inhibit the cornification of vaginal epithelium. nih.gov This effect is mechanistically linked to its potent inhibitory action on steroidogenesis. Vaginal epithelial cornification is a physiological process that is heavily dependent on stimulation by estrogen.

Ketoconazole is a well-documented inhibitor of several cytochrome P450 enzymes that are critical for the biosynthesis of steroid hormones, including androgens and estrogens. nih.govpatsnap.com By inhibiting key enzymes in the steroidogenic pathway, such as 17,20-lyase and 17α-hydroxylase, ketoconazole can lead to a significant reduction in the systemic and local production of these hormones. patsnap.com The inhibition of ovarian steroidogenesis, which would lead to decreased estrogen levels, provides a direct mechanistic explanation for the observed inhibition of vaginal epithelial cornification. nih.govnih.gov This action is independent of its antifungal properties and highlights a distinct endocrine effect of the compound.

Molecular Mechanisms of Resistance and Tolerance to Ketoconazole

Role of Efflux Pump Systems in Drug Resistance

A critical defense mechanism against ketoconazole (B1673606) is the active efflux of the drug from the fungal cell, which is mediated by transporter proteins. This process reduces the intracellular concentration of the antifungal, preventing it from reaching its target.

The ATP-binding cassette (ABC) transporter superfamily plays a major role in multidrug resistance in fungi. biotechmedjournal.comfrontiersin.orgnih.gov In Candida albicans, two of the most well-characterized ABC transporters involved in azole resistance are Cdr1p and Cdr2p. frontiersin.orgasm.org Overexpression of the genes encoding these transporters, CDR1 and CDR2, is a common finding in azole-resistant clinical isolates. asm.org

Studies have shown that CDR1 and CDR2 overexpression often correlates with resistance to ketoconazole, among other azoles. asm.org Deletion of CDR1 has a significant impact, reducing resistance to ketoconazole, while deleting CDR2 has a more modest effect. asm.org This indicates that Cdr1p is a primary determinant of azole resistance in clinical strains that overexpress both transporters. asm.org The regulation of these genes is complex and can be influenced by mutations in transcription factors like Tac1p. In some instances, CDR1 has also been implicated in tolerance to ketoconazole, allowing slow growth at concentrations above the minimum inhibitory concentration. nih.govresearchgate.netnih.gov

Table 2: Key ABC Transporters Involved in Ketoconazole Resistance

| Transporter | Gene | Fungal Species | Role in Resistance | Reference |

| Cdr1p | CDR1 | Candida albicans | Major contributor to azole efflux and resistance. asm.org Also involved in tolerance. nih.govnih.gov | asm.orgnih.govnih.gov |

| Cdr2p | CDR2 | Candida albicans | Plays a minor role in azole resistance compared to Cdr1p. | asm.org |

| CgCdr1p | CgCDR1 | Candida glabrata | Overexpression confers resistance to azoles. | biotechmedjournal.com |

| CgCdr2p | CgCDR2 | Candida glabrata | Functional analogue of Candida albicans Cdr2p. | biotechmedjournal.com |

Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1)

The Major Facilitator Superfamily (MFS) represents a vast group of secondary active membrane carriers that are pivotal in transporting a wide array of substrates across cellular membranes. oup.comfrontiersin.org In pathogenic fungi, certain MFS transporters function as efflux pumps, actively expelling antifungal drugs from the cell, thereby preventing them from reaching their intracellular targets and conferring resistance. frontiersin.orgnih.gov These transporters typically utilize the proton motive force, acting as drug:H+ antiporters to drive the efflux process. frontiersin.orgbiotechmedjournal.com

A primary example in the context of ketoconazole resistance is the Mdr1 protein (Multidrug Resistance 1) in Candida albicans. Overexpression of the MDR1 gene is a well-documented mechanism of resistance. oup.comfrontiersin.org Studies have shown that increased expression of CaMDR1 confers resistance to fluconazole (B54011) and ketoconazole. biotechmedjournal.comnih.gov However, it does not appear to provide resistance against other azoles like itraconazole (B105839) or miconazole (B906). nih.govasm.org The overexpression of MDR1 is frequently observed in azole-resistant clinical isolates of C. albicans. oup.comfrontiersin.org Similarly, in Candida dubliniensis, a species closely related to C. albicans, the upregulation of its MDR1 gene is associated with fluconazole resistance, but not ketoconazole resistance. asm.org Other MFS transporters in pathogenic fungi, such as CgQdr2 and CgTpo3 in Candida glabrata, have also been shown to confer resistance to ketoconazole. nih.gov While the MDR1 gene is dispensable for ketoconazole tolerance in C. albicans, its role in outright resistance through overexpression is significant. nih.govasm.org

Efflux Pump Inhibition as a Resistance Modulation Strategy

Given that the overexpression of efflux pumps is a major cause of antifungal resistance, inhibiting these pumps is a promising strategy to restore the efficacy of existing drugs like ketoconazole. nih.govnih.gov Efflux pump inhibitors (EPIs) are compounds that can block the activity of these transporters, thereby increasing the intracellular concentration of the antifungal agent and re-sensitizing the resistant fungus. nih.govnih.gov

The concept has been explored for decades, particularly in cancer chemotherapy, with several generations of inhibitors developed to target human ABC transporters. nih.govnih.gov In the realm of mycology, this approach aims to develop agents for combination therapy. nih.gov Ketoconazole itself has been observed to act as an EPI in other contexts. For instance, it has been shown to inhibit the NorA efflux pump in multidrug-resistant Staphylococcus aureus, potentiating the activity of fluoroquinolone antibiotics. dovepress.comnih.govresearchgate.net This inhibitory action involves reducing the expression of the NorA gene and blocking the pump's binding cavity. dovepress.com While this demonstrates the principle of efflux pump inhibition, the search for specific inhibitors of fungal pumps like Mdr1 continues to be an active area of research. nih.gov The development of an ideal EPI for clinical use faces challenges, including potential toxicity and the need for high in-vivo concentrations to be effective. nih.gov

Mechanisms of Antifungal Tolerance (Distinct from Resistance)

Antifungal tolerance is the ability of a subpopulation of susceptible cells to survive and grow slowly in the presence of drug concentrations above the minimum inhibitory concentration (MIC). nih.gov It is a transient and non-heritable state, distinguishing it from the stable, genetic mutations that cause classical drug resistance. nih.gov The mechanisms governing tolerance are often multifaceted, involving stress response pathways and cellular adaptation rather than permanent genetic changes. nih.govasm.org

Hsp90 and Calcineurin Pathways

The heat shock protein 90 (Hsp90) and the calcineurin signaling pathway are central to fungal tolerance to ketoconazole. nih.govnih.govasm.org Hsp90 is a molecular chaperone that plays a crucial role in stabilizing and activating a variety of "client" proteins involved in stress responses, including the protein phosphatase calcineurin. mdpi.comnih.govjmb.or.kr

The calcineurin pathway is a calcium-dependent signaling cascade essential for coping with cellular stress, including that induced by azole antifungals. nih.govuthsc.edu Ketoconazole tolerance in C. albicans is critically dependent on both Hsp90 and calcineurin. nih.govasm.orgnih.gov Pharmacological inhibition of either Hsp90 (using inhibitors like NVP-HSP990) or calcineurin (using inhibitors like cyclosporin (B1163) A) has been shown to abolish ketoconazole tolerance. nih.govfrontiersin.org This demonstrates that Hsp90's role in drug tolerance is mediated, at least in part, by its stabilization of calcineurin, which in turn orchestrates the necessary stress responses for survival. nih.govfrontiersin.orgplos.org Compromising the function of Hsp90 or calcineurin renders fungal cells hypersensitive to azole-induced stress, effectively converting a fungistatic effect into a fungicidal one. plos.org

Role of Crz1 Transcription Factor

Downstream of the calcineurin pathway is the transcription factor Crz1 (Calcineurin-Responsive Zinc finger 1). uniprot.orgmdpi.com When calcineurin is activated by calcium signaling, it dephosphorylates Crz1, allowing it to enter the nucleus and regulate the expression of genes involved in stress adaptation, ion homeostasis, and cell wall integrity. ias.ac.in

In C. albicans, Crz1 plays a role in azole tolerance. uniprot.orgmdpi.com However, its contribution to ketoconazole tolerance appears to be partial. nih.govasm.orgresearchgate.net Studies have shown that while deletion of calcineurin genes completely abolishes ketoconazole tolerance, the deletion of the CRZ1 gene only partially reduces it. asm.orgresearchgate.net This suggests that calcineurin regulates ketoconazole tolerance through both Crz1-dependent and Crz1-independent pathways. nih.gov In some fungal species, like Candida glabrata, Crz1 does not appear to be required for azole tolerance, even though calcineurin itself is, further highlighting the complexity and species-specificity of these pathways. nih.gov

Vacuolar H+-ATPase (V-ATPase) Activity and Energy Transactions

The vacuolar H+-ATPase (V-ATPase) is a multi-subunit enzyme responsible for acidifying intracellular compartments, primarily the vacuole, by pumping protons across their membranes. asm.orgresearchgate.net This process is crucial for maintaining ion homeostasis, nutrient storage, and protein degradation. amazonaws.com

V-ATPase activity is essential for ketoconazole tolerance in C. albicans. asm.orgnih.gov The depletion of ergosterol (B1671047) in the cell membrane caused by ketoconazole can impair V-ATPase function. amazonaws.com Research has demonstrated that both the genetic deletion of a V-ATPase subunit gene (VMA11) and chemical inhibition of the pump with concanamycin (B1236758) A completely abolish tolerance to ketoconazole. nih.govasm.orgnih.gov This indicates that proper vacuolar function and the energy transactions associated with it are critical for surviving the stress imposed by ketoconazole. asm.org V-ATPase dysfunction interferes with cellular processes that are key for virulence and drug tolerance, making it an attractive target for antifungal therapies. researchgate.net

Impact of Environmental Factors (Temperature, Medium Composition)

Environmental conditions can significantly influence a fungus's susceptibility and tolerance to antifungal drugs. Factors such as temperature and the composition of the growth medium have been shown to modulate ketoconazole tolerance in C. albicans. nih.govasm.orgresearchgate.net

Temperature: Studies have shown that C. albicans is more tolerant to ketoconazole at 37°C (human body temperature) than at 30°C. nih.gov For instance, at 30°C, the growth of a reference strain was inhibited by 0.015 µg/ml of ketoconazole, whereas at 37°C, significant inhibition required a much higher concentration of 32 µg/ml. nih.gov This temperature-dependent tolerance is a key factor in how the fungus responds to treatment within a human host. nih.govresearchgate.net In other fungi, like Paracoccidioides brasiliensis, higher MICs for ketoconazole were observed at 25°C compared to 37°C, indicating that the effect of temperature can be species-specific. nih.govresearchgate.net

Medium Composition: The nutrients available to the fungus also play a critical role. C. albicans grown on different media, such as YPD, Casitone, and SDC, exhibits varying levels of tolerance to ketoconazole. nih.gov Furthermore, the pH of the environment can alter susceptibility. For the fungus Malassezia restricta, an acidic environment (pH 5.0) significantly reduced its susceptibility to ketoconazole compared to a more neutral pH (6.5). nih.govjmb.or.kr This change was linked to increased ergosterol content and a thicker cell membrane and wall, demonstrating a direct link between environmental chemistry and the physical defenses of the fungus. nih.govjmb.or.kr

Chromosomal Aneuploidy and its Reversibility

The development of tolerance to ketoconazole in the opportunistic fungal pathogen Candida albicans is closely linked to chromosomal aneuploidy, a state characterized by an abnormal number of chromosomes. This genetic adaptation provides a rapid and reversible mechanism for surviving the stress induced by the antifungal agent.

Research has demonstrated that when C. albicans is exposed to increasing concentrations of ketoconazole, tolerant "adaptors" emerge that can withstand significantly higher drug concentrations than the parent strain. nih.govnih.gov Whole-genome sequencing of these tolerant strains consistently reveals the amplification of a specific chromosome, namely Chromosome R (ChrR). nih.govnih.govfrontiersin.org In one study, all 30 ketoconazole-tolerant adaptors sequenced exhibited amplification of ChrR, with 29 having a trisomy (three copies) and one a tetrasomy (four copies). nih.govnih.gov This indicates a strong selective pressure for the duplication of this particular chromosome in the presence of ketoconazole.

This aneuploidy-mediated tolerance is not a stable, permanent trait. nih.govnih.gov When the ketoconazole-tolerant aneuploid strains are grown in a drug-free environment, they tend to revert to a euploid state, where the normal chromosome number is restored. nih.govnih.gov This reversion to euploidy is accompanied by a loss of the tolerant phenotype, highlighting the transient and reversible nature of this adaptive strategy. nih.govnih.gov The inherent instability of aneuploidy in fungi provides a fitness advantage, as the organism can shed the potential fitness cost associated with aneuploidy when the selective pressure (the antifungal drug) is removed. frontiersin.orgplos.orgasm.org

The mechanism by which ChrR amplification confers ketoconazole tolerance is thought to involve the increased expression of genes located on this chromosome that are involved in the ergosterol biosynthesis pathway, the target of azole antifungals. nih.gov It is proposed that ChrR trisomy may enhance tolerance by up-regulating the expression of genes encoding drug efflux pumps and/or the target protein Erg11. nih.gov Interestingly, while efflux pumps like CDR1 are involved in maintaining ketoconazole tolerance in wild-type strains, they are not essential for the development of this aneuploidy-mediated tolerance. nih.govnih.gov

Furthermore, studies have shown that the maintenance and development of ketoconazole tolerance are dependent on the molecular chaperone Hsp90 and the protein phosphatase calcineurin. nih.govnih.govresearchgate.net Inhibition of either of these proteins leads to a loss of tolerance, suggesting they play a crucial role in stabilizing the aneuploid state or mediating the cellular response to the stress caused by both aneuploidy and the antifungal drug. nih.govnih.govresearchgate.net

The amplification of ChrR also confers cross-tolerance to other azole antifungal agents like clotrimazole (B1669251) and miconazole, but not to other classes of antifungals such as echinocandins or pyrimidines. nih.govnih.govfrontiersin.org This specificity suggests that the genes on ChrR whose increased dosage mediates tolerance are directly related to the mechanism of action of azole drugs.

The following table summarizes the key research findings on chromosomal aneuploidy and its role in ketoconazole tolerance:

| Feature | Observation | Reference |

| Primary Genetic Change | Amplification of Chromosome R (Trisomy or Tetrasomy) | nih.govnih.gov |

| Phenotypic Consequence | Increased tolerance to ketoconazole and other azoles | nih.govnih.govfrontiersin.org |

| Reversibility | Aneuploidy and tolerance are lost in drug-free conditions | nih.govnih.gov |

| Key Molecular Mediators | Hsp90 and Calcineurin | nih.govnih.govresearchgate.net |

| Cross-Tolerance | Specific to azole antifungals | nih.govnih.govfrontiersin.org |

Mechanistic Studies on Ketoconazole Metabolism and Transport

Cytochrome P450-Mediated Biotransformation

The metabolism of ketoconazole (B1673606) is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a vast array of xenobiotics. srce.hrnih.gov The primary metabolic pathways involve oxidation and degradation of the imidazole (B134444) and piperazine (B1678402) rings. srce.hrnih.gov

Role of CYP3A4 and CYP3A5 in Oxidative Metabolism

CYP3A4 is the principal enzyme responsible for the oxidative metabolism of ketoconazole. srce.hrnih.govnih.gov Studies have consistently shown that ketoconazole is a potent inhibitor of CYP3A4, a characteristic that underlies many of its clinically significant drug-drug interactions. nih.govnih.govuu.nl The inhibitory mechanism is complex, involving both competitive and non-competitive components. researchgate.net

CYP3A5 also contributes to the metabolism of ketoconazole, although its role is generally considered secondary to that of CYP3A4. nih.govdrugbank.com Research has demonstrated that different enantiomers of ketoconazole can exhibit varying inhibitory potencies towards CYP3A4 and CYP3A5, highlighting the stereoselectivity of these interactions. drugbank.com For instance, in the metabolism of certain drugs, one ketoconazole enantiomer may more potently inhibit CYP3A4, while another may be a stronger inhibitor of CYP3A5. drugbank.com

The interaction of ketoconazole with CYP3A4 can exhibit positive homotropic cooperativity, where the binding of one ketoconazole molecule to the enzyme's active site enhances the affinity for a second molecule. mdpi.com This has been demonstrated through crystal structures showing the simultaneous binding of two ketoconazole molecules within the CYP3A4 catalytic pocket. mdpi.com

Characterization of Specific Metabolites (e.g., N-deacetyl ketoconazole, M2, M3, M4, M5)

Oxidation of the imidazole moiety by CYP3A4 leads to the formation of several other metabolites, including M2, M3, M4, and M5. drugbank.comwashington.edu M2 is considered a major end-product of ketoconazole metabolism. drugbank.com The formation of these metabolites involves complex oxidative processes. For example, M5 shows a mass increase of 32 Da, indicating the addition of two oxygen atoms to the imidazole ring. washington.edu

Recent metabolomics studies have significantly expanded the list of known ketoconazole metabolites, with 28 metabolites identified in both mouse and human studies, 11 of which were previously uncharacterized. nih.gov These new findings provide a more comprehensive understanding of the metabolic pathways, which include modifications on the piperazine ring, imidazole ring, and the N-acetyl moiety. nih.gov

| Metabolite | Formation Pathway | Key Enzymes | Significance |

|---|---|---|---|

| N-deacetyl ketoconazole (DAK/M1) | N-deacetylation | Arylacetamide deacetylase (AADAC) | Active metabolite, inhibits CYP3A4 and P-gp. mdpi.comresearchgate.net |

| M2 | Oxidation of imidazole moiety | CYP3A4, CYP2D6 (minor) | Major end-product of metabolism. drugbank.com |

| M3, M4, M5 | Oxidation of imidazole moiety | CYP3A4 | Result from further oxidative processes. drugbank.comwashington.edu |

Inhibition of Other Drug-Metabolizing Enzymes (e.g., CYP2C9)

While ketoconazole is most renowned for its potent inhibition of CYP3A4, it also demonstrates inhibitory effects on other CYP isoforms, albeit generally to a lesser extent. drugbank.com Ketoconazole is recognized as a moderate inhibitor of CYP2C9. drugbank.comdrugbank.com In vitro studies have shown that ketoconazole can noncompetitively inhibit CYP2C8 activity, another member of the CYP2C subfamily. ualberta.ca The inhibition constant (Ki) for CYP2C8 has been determined to be approximately 1.98 µM. ualberta.ca However, its inhibitory effect on CYP1A2-dependent activities is considered weak. drugbank.com This broader inhibitory profile contributes to the wide range of drug interactions observed with ketoconazole.

Drug Transporter Interactions

In addition to its profound effects on drug-metabolizing enzymes, ketoconazole also interacts with crucial drug transporters, further complicating its pharmacokinetic profile and its potential for drug-drug interactions.

Inhibition of P-Glycoprotein (P-gp)

Ketoconazole is a well-established inhibitor of P-glycoprotein (P-gp, also known as ABCB1), a key efflux transporter that plays a significant role in limiting the absorption and distribution of many drugs. nih.govasm.orgthedonkeysanctuary.org.uk Studies using cell lines overexpressing human P-gp have demonstrated that ketoconazole can inhibit P-gp function with a 50% inhibitory concentration (IC50) of approximately 6 µM. nih.govasm.orgresearchgate.net This inhibition can reverse P-gp-mediated multidrug resistance in cancer cells and increase the sensitivity of resistant organisms to certain drugs. thedonkeysanctuary.org.uk The mechanism of inhibition involves competing with other substrates for transport, thereby increasing their intracellular concentration. researchgate.net

Inhibition of Breast Cancer Resistance Protein (BCRP)

Ketoconazole also acts as an inhibitor of the Breast Cancer Resistance Protein (BCRP, or ABCG2), another important efflux transporter involved in drug disposition. nih.govresearchgate.net Research has shown that ketoconazole can significantly inhibit BCRP-mediated efflux at low micromolar concentrations, with a reported IC50 value of 15.3 ± 6.5 µM for the inhibition of BCRP-mediated pheophorbide A efflux. nih.gov This inhibition can effectively reverse BCRP-mediated resistance to certain anticancer drugs. nih.gov Interestingly, while ketoconazole inhibits BCRP, it does not appear to be a substrate for transport by this protein. nih.gov

| Transporter | Interaction | IC50 Value | Significance |

|---|---|---|---|

| P-glycoprotein (P-gp) | Inhibition | ~6 µM nih.govasm.orgresearchgate.net | Can reverse multidrug resistance and increase intracellular concentration of co-administered drugs. thedonkeysanctuary.org.uk |

| Breast Cancer Resistance Protein (BCRP) | Inhibition | 15.3 ± 6.5 µM nih.gov | Can reverse BCRP-mediated drug resistance. nih.gov |

Interactions with Organic Anion Transporting Polypeptides (OATPs)

Ketoconazole has been identified as an inhibitor of several Organic Anion Transporting Polypeptides (OATPs), which are crucial for the hepatic uptake of a wide variety of drugs. mdpi.comacs.org In vitro studies have demonstrated that ketoconazole inhibits OATP1B1, OATP1B3, and OATP2B1. xenotech.comnih.govbiorxiv.org

One study systematically evaluated the inhibitory effects of ketoconazole on 13 clinically relevant drug transporters, including OATP1B1 and OATP1B3. xenotech.combioivt.combioivt.com The results showed that ketoconazole is a potent inhibitor of these transporters. xenotech.com Specifically, ketoconazole inhibited OATP1B1-mediated transport with a reported Ki value of 66.1 µM when olmesartan (B1677269) was used as the substrate. nih.gov Another study confirmed ketoconazole's inhibitory effect on OATP1B1, with an IC50 value of less than 3 µM. mdpi.com Research using transporter-expressing HEK-293 cell lines further solidified these findings, showing clear inhibition of OATP1B1 and OATP1B3 by ketoconazole. researchgate.netresearchgate.net

It is noteworthy that in vitro data indicate ketoconazole is a potent inhibitor of OATP1B1 and OATP1B3, and at clinically relevant concentrations, the inhibition of these transporters cannot be ruled out. europa.eueuropa.eu However, studies in Oatp1a/1b gene cluster knockout mice did not show an increase in oral exposure or a decrease in the liver-to-blood partition coefficient for ketoconazole, suggesting that while it inhibits these transporters, it may not be a substrate for them. nih.gov

| Transporter | Substrate | Ketoconazole Inhibition | IC_50 (µM) | K_i (µM) | Reference |

| OATP1B1 | Olmesartan | Yes | - | 66.1 | nih.gov |

| OATP1B1 | Estradiol-17β-glucuronide | Yes | 0.89 | - | xenotech.com |

| OATP1B1 | Venetoclax | Yes | < 3 | - | mdpi.com |

| OATP1B3 | Estradiol-17β-glucuronide | Yes | 0.68 | - | xenotech.com |

| OATP1B3 | Fexofenadine | Yes | - | - | researchgate.net |

Interactions with Organic Anion Transporter 3 (OAT3) and Organic Cation Transporter 2 (OCT2)

Ketoconazole is recognized as an inhibitor of both Organic Anion Transporter 3 (OAT3) and Organic Cation Transporter 2 (OCT2). srce.hrresearchgate.netchemicalbook.com In vitro data have confirmed that ketoconazole is a potent inhibitor of OAT3 and OCT2, and the potential for clinically relevant interactions at therapeutic concentrations cannot be dismissed. europa.eueuropa.eu

A comprehensive in vitro study assessing the inhibitory effects of ketoconazole on a panel of 13 drug transporters demonstrated its inhibitory activity against both OAT3 and OCT2. xenotech.combioivt.com The IC50 value for the inhibition of OAT3 by ketoconazole was determined to be 1.8 µM. xenotech.com For OCT2, the IC50 value was found to be 0.89 µM. xenotech.commdpi.com These findings highlight the potential for ketoconazole to alter the disposition of drugs that are substrates of these transporters. xenotech.commdpi.com

| Transporter | Ketoconazole Inhibition | IC_50 (µM) | Reference |

| OAT3 | Yes | 1.8 | xenotech.com |

| OCT2 | Yes | 0.89 | xenotech.commdpi.com |

Interactions with Multidrug and Toxin Extrusion (MATEs) Transporters

Ketoconazole has been shown to interact with Multidrug and Toxin Extrusion (MATE) transporters, specifically MATE1 and MATE2-K. srce.hrresearchgate.netchemicalbook.com A systematic in vitro evaluation of ketoconazole's inhibitory effects on 13 clinically relevant drug transporters confirmed its role as an inhibitor of both MATE1 and MATE2-K. xenotech.combioivt.com

The inhibitory potency of ketoconazole against these transporters has been quantified, with a reported IC50 value of 2.9 µM for MATE1 and 1.2 µM for MATE2-K. xenotech.com Another study also identified ketoconazole as a MATE1 inhibitor with an IC50 value of less than 25 µM. nih.govresearchgate.net These findings suggest that ketoconazole has the potential to cause drug-drug interactions with substrates of MATE transporters. xenotech.comnih.govresearchgate.net

| Transporter | Ketoconazole Inhibition | IC_50 (µM) | Reference |

| MATE1 | Yes | 2.9 | xenotech.com |

| MATE2-K | Yes | 1.2 | xenotech.com |

Enantiomeric Specificity in Metabolic Interactions

Ketoconazole is administered as a racemic mixture of two cis-enantiomers: (+)-ketoconazole and (-)-ketoconazole. nih.govplos.org Research has revealed enantioselective differences in their interactions with drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4). nih.govplos.orgnih.gov

Studies using human liver microsomes have demonstrated that the inhibition of CYP3A4 catalytic activity by ketoconazole is enantiospecific. nih.govnih.gov The (-)-ketoconazole enantiomer consistently exhibits a higher inhibitory potential than the (+)-ketoconazole enantiomer. nih.govresearchgate.net For instance, when using testosterone (B1683101) as a substrate for CYP3A4, the inhibitory difference between the enantiomers is approximately five-fold. nih.govresearchgate.net With midazolam as the substrate, (-)-ketoconazole was found to be about 1.5-fold more potent as an inhibitor. researchgate.net

The IC50 and Ki values further illustrate this enantioselectivity. For testosterone metabolism, the IC50 and Ki for (+)-ketoconazole were 1.69 µM and 0.92 µM, respectively, while for (-)-ketoconazole, they were 0.90 µM and 0.17 µM. nih.gov Similarly, for midazolam metabolism, the IC50 and Ki for (+)-ketoconazole were 1.46 µM and 2.52 µM, compared to 1.04 µM and 1.51 µM for (-)-ketoconazole. nih.gov

Interestingly, while the inhibition of CYP3A4 activity shows clear enantiomeric differences, the induction of CYP3A4 expression by ketoconazole does not appear to be enantiospecific. nih.govresearchgate.net Both enantiomers have been shown to induce CYP3A4 mRNA and protein to a similar extent in human hepatocytes and HepG2 cells. nih.govplos.org

Furthermore, the enantiomers of ketoconazole have also been shown to have different inhibitory effects on other cytochrome P450 enzymes. For example, the cis-enantiomers of ketoconazole exhibited enantioselective inhibition of CYP2C19, with (+)-ketoconazole being a more potent inhibitor (IC50 of 23.64 ± 6.25 µM) than (-)-ketoconazole (IC50 of 66.12 ± 12.6 µM). nih.gov

| Enzyme | Substrate | Enantiomer | IC_50 (µM) | K_i (µM) | Reference |

| CYP3A4 | Testosterone | (+)-Ketoconazole | 1.69 | 0.92 | nih.govnih.gov |

| CYP3A4 | Testosterone | (-)-Ketoconazole | 0.90 | 0.17 | nih.govnih.gov |

| CYP3A4 | Midazolam | (+)-Ketoconazole | 1.46 | 2.52 | nih.govnih.gov |

| CYP3A4 | Midazolam | (-)-Ketoconazole | 1.04 | 1.51 | nih.govnih.gov |

| CYP2C19 | - | (+)-Ketoconazole | 23.64 ± 6.25 | - | nih.gov |

| CYP2C19 | - | (-)-Ketoconazole | 66.12 ± 12.6 | - | nih.gov |

Advanced Research Methodologies and Computational Approaches in Ketoconazole Studies

In Vitro Cellular and Biochemical Studies

In vitro models are fundamental in elucidating the mechanisms of action and metabolic pathways of ketoconazole (B1673606). These systems allow for controlled investigations into the drug's effects at a cellular and molecular level.

Fungal Cell Culture Models for Mechanistic Analysis

Fungal cell culture models are pivotal for understanding the primary antifungal mechanism of ketoconazole. The drug, an imidazole (B134444) derivative, primarily works by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikipedia.orgijnrd.orgpatsnap.com This inhibition leads to increased cell permeability and ultimately, cell death. patsnap.comtoku-e.com

The principal target of ketoconazole is the enzyme cytochrome P450 14α-demethylase (CYP51A1), which is crucial in the conversion of lanosterol (B1674476) to ergosterol. wikipedia.orgtoku-e.comdrfungus.org By binding to this enzyme, ketoconazole disrupts the sterol biosynthesis pathway. wikipedia.orgdrfungus.org Studies using fungal cell cultures, such as Candida albicans and Malassezia pachydermatis, have been instrumental in demonstrating this mechanism. jmb.or.kr Resistance to ketoconazole in some fungal strains has been linked to mutations in the ERG11 gene, which encodes for lanosterol 14-α-demethylase, or to an increase in drug efflux pumps that actively remove the compound from the cell. ijnrd.orgtoku-e.comjmb.or.kr

Research has also explored the potential for ketoconazole's antifungal activity to be enhanced when used in combination with other compounds. For instance, a checkerboard assay showed that the antifungal activity of ketoconazole increased when combined with certain Co(III) complexes. nih.gov

Mammalian Cell Lines (e.g., HepG2, Hepatocytes) for Enzyme Inhibition

Mammalian cell lines, particularly human hepatoma HepG2 cells and primary human hepatocytes, are extensively used to study ketoconazole's effects on human enzymes. rcptm.comoup.comnih.gov These studies are crucial for understanding the drug-drug interactions associated with ketoconazole.

Ketoconazole is a potent inhibitor of cytochrome P450 enzymes, especially the CYP3A4 isoform, which is responsible for metabolizing a large percentage of clinically used drugs. researchgate.netnih.gov Research using HepG2 cells has shown that ketoconazole can induce the expression of another cytochrome P450 enzyme, CYP1A1, at the mRNA, protein, and activity levels. oup.comoup.comnih.gov This induction occurs through an aryl hydrocarbon receptor (AhR)-dependent mechanism. oup.comnih.gov Interestingly, while inducing CYP1A1, ketoconazole also acts as a competitive inhibitor of this enzyme. oup.comoup.com

Studies in HepG2 cells and human hepatocytes have also revealed that ketoconazole can inhibit the transcriptional activity of the glucocorticoid receptor (GR). nih.gov This finding provides a novel mechanism for potential adverse effects on drug metabolism. nih.gov Furthermore, investigations into the cis-enantiomers of ketoconazole in HepG2 cells and human hepatocytes have demonstrated that while both enantiomers induce CYP3A4 expression, this effect is not enantiospecific. rcptm.comresearchgate.net

The following table summarizes key findings from studies using mammalian cell lines:

Table 1: Effects of Ketoconazole on Mammalian Cell Lines| Cell Line | Enzyme/Receptor Studied | Observed Effect | Reference |

|---|---|---|---|

| HepG2, Human Hepatocytes | CYP3A4 | Induction of expression (not enantiospecific) | rcptm.comresearchgate.net |

| HepG2, Murine Hepa 1c1c7 | CYP1A1 | Induction of mRNA, protein, and activity; Competitive inhibition | oup.comoup.com |

| HepG2, HeLa | Glucocorticoid Receptor (GR) | Inhibition of transcriptional activity | nih.gov |

| HepG2, CaCo2 | Fatty Acid Amide Hydrolase (FAAH) | Inhibition of cellular uptake of anandamide | plos.org |

Human Liver Microsomes for Metabolic Pathway Elucidation

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, making them an invaluable tool for studying the metabolic fate of compounds like ketoconazole. researchgate.netwashington.edu These in vitro systems have been used to identify numerous metabolites of ketoconazole, many of which were previously undescribed. washington.edunih.gov

Studies using human and rat liver microsomes have revealed that the metabolism of ketoconazole is extensive and primarily mediated by CYP3A4. researchgate.netwashington.edu The main metabolic pathways involve the oxidation and degradation of the imidazole and piperazine (B1678402) rings. researchgate.net A significant metabolite identified in these studies is N-deacetyl ketoconazole. researchgate.net More recent research employing liquid chromatography-mass spectrometry (LC-MS)-based metabolomics has identified a total of 28 metabolites in mouse and human liver microsomes, with 11 being novel. nih.govnih.gov These new metabolites were categorized based on modifications to the piperazine ring, imidazole ring, and N-acetyl moiety. nih.govnih.gov

The use of chemical inhibitors in human liver microsomes helps to pinpoint the specific cytochrome P450 isoforms involved in a drug's metabolism. For example, ketoconazole is a well-established potent inhibitor of CYP3A4 and is often used as a reference inhibitor in such studies. plos.org

The following table presents a selection of metabolites identified through microsomal studies:

Table 2: Ketoconazole Metabolites Identified in Liver Microsomes| Metabolite Type | Metabolic Reaction | Reference |

|---|---|---|

| Imidazole Oxidation Products | Oxidation of the imidazole ring | researchgate.netwashington.edu |

| Piperazine Oxidation Products | Oxidation of the piperazine ring | researchgate.netwashington.edu |

| N-deacetyl ketoconazole | Deacetylation | researchgate.net |

| Novel Metabolites | Modifications at piperazine ring, imidazole ring, and N-acetyl moiety | nih.govnih.gov |

Enzyme Kinetics and Binding Affinity Determinations

Understanding the kinetics of enzyme inhibition and the binding affinity of ketoconazole is crucial for predicting its interaction with other drugs. Ketoconazole is known to be a strong inhibitor of CYP3A4. nih.gov

Kinetic studies have revealed that ketoconazole's inhibition of several CYP3A4-mediated reactions is a mixed competitive-noncompetitive process. capes.gov.br The inhibition constant (Ki) values for these reactions are in the low nanomolar range. capes.gov.br The interaction of ketoconazole with CYP3A4 is complex, involving a multi-step binding process. nih.gov Initially, there is a rapid binding event, followed by a slower conversion to a more stable enzyme-inhibitor complex. nih.gov

The binding of ketoconazole to CYP3A4 can also exhibit positive homotropic cooperativity, meaning the binding of one molecule of ketoconazole to the enzyme increases the affinity for a second molecule. acs.org Molecular dynamics simulations have been employed to understand the structural basis of this cooperativity. acs.org Crystal structures of CYP3A4 in complex with ketoconazole have shown that the enzyme undergoes significant conformational changes upon ligand binding, with the active site volume increasing by over 80%. pnas.org These structures have also provided evidence for the simultaneous binding of two ketoconazole molecules within the active site. pnas.org

The following table summarizes key kinetic parameters of ketoconazole inhibition:

Table 3: Kinetic Parameters of Ketoconazole Inhibition| Enzyme | Substrate | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|

| CYP3A4 | Triazolam | Mixed competitive-noncompetitive | 0.011-0.045 µM | capes.gov.br |

| CYP3A4 | Midazolam | Mixed competitive-noncompetitive | 0.011-0.045 µM | capes.gov.br |

| CYP3A4 | Testosterone (B1683101) | Mixed competitive-noncompetitive | 0.011-0.045 µM | capes.gov.br |

| Canine Hepatic Microsomes | Midazolam | Competitive | ~0.2 µM | avma.org |

| Canine Hepatic Microsomes | 7-ethoxyresorufin | Competitive | ~10 µM range | avma.org |

| Canine Hepatic Microsomes | Tolbutamide | Noncompetitive | ~10 µM range | avma.org |

In Vivo Mechanistic Investigations in Animal Models

Animal models provide a more integrated physiological system to study the effects of ketoconazole, particularly its impact on steroid hormone synthesis.

Rodent Models for Steroidogenesis Inhibition

Rodent models have been instrumental in demonstrating ketoconazole's potent inhibitory effects on steroidogenesis. scielo.br The drug has been shown to block both testicular and adrenal androgen biosynthesis at high doses. wikipedia.org This effect is achieved through the inhibition of several mitochondrial cytochrome P450 enzymes involved in the conversion of cholesterol to steroid hormones. wikipedia.org

Specifically, ketoconazole inhibits cholesterol side-chain cleavage enzyme, 17α-hydroxylase, and 17,20-lyase, which are all critical for the production of androgens from cholesterol. wikipedia.org It also inhibits 11β-hydroxylase, an enzyme necessary for cortisol synthesis. wikipedia.org

Studies in rats have shown that ketoconazole administration leads to a reduction in the synthesis of glucocorticoids, testosterone, estrogens, and progesterone (B1679170). scielo.br In a rat model of post-traumatic anxiety, high-dose ketoconazole was found to lower plasma corticosterone (B1669441) levels. nih.gov Furthermore, in vivo experiments in rats have demonstrated that ketoconazole can block bile acid synthesis by inhibiting cholesterol 7α-hydroxylase. nih.gov

Research using freshly prepared ovarian cells from gonadotropin-treated rats has provided a detailed map of ketoconazole's effects on the ovarian steroidogenic pathway. nih.gov These studies revealed that ketoconazole selectively inhibits CYP11A1 (cholesterol side-chain cleavage), the 17α-hydroxylase activity of CYP17A1, and CYP19A1 (aromatase), with specific IC50 values. nih.gov

The following table outlines the enzymes inhibited by ketoconazole in rodent models and the resulting hormonal changes:

Table 4: Effects of Ketoconazole on Steroidogenesis in Rodent Models| Inhibited Enzyme | Effect on Hormone Synthesis | Animal Model | Reference |

|---|---|---|---|

| 17α-hydroxylase, 17,20-lyase | Reduction in testosterone | Rat | wikipedia.orgscielo.br |

| 11β-hydroxylase | Reduction in cortisol/corticosterone | Rat | wikipedia.orgnih.gov |

| Cholesterol 7α-hydroxylase | Inhibition of bile acid synthesis | Rat | nih.gov |

| CYP11A1, CYP17A1 (17α-hydroxylase activity), CYP19A1 | Inhibition of progestin, androgen, and estrogen synthesis | Rat (ovarian cells) | nih.gov |

Models for Liver Injury and Oxidative Stress Studies

The study of ketoconazole-induced liver injury and associated oxidative stress utilizes a variety of in vivo and in vitro models to elucidate the underlying mechanisms.